
Mexiletine-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mexiletine-d3 (hydrochloride) is a deuterated form of mexiletine hydrochloride, a class 1B antiarrhythmic agent used primarily for the treatment of ventricular arrhythmias. It is structurally similar to lidocaine and functions as a local anesthetic. The deuterated form, Mexiletine-d3, is often used in scientific research to study the pharmacokinetics and metabolism of mexiletine due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mexiletine-d3 (hydrochloride) involves the deuteration of mexiletine. One common method includes the reaction of 1-(2,6-dimethylphenoxy)-2-propanamine with deuterated reagents under controlled conditions. The reaction typically involves:
Starting Material: 1-(2,6-dimethylphenoxy)-2-propanamine.
Deuteration: Using deuterated reagents such as deuterated water (D2O) or deuterated acids.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete deuteration.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Mexiletine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the deuteration process.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
Mexiletine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Mexiletine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert mexiletine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Mexiletine-d3 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of mexiletine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antiarrhythmic drugs and to improve existing formulations.
Biological Research: Employed in studies related to cardiac arrhythmias and muscle stiffness.
Industrial Applications: Used in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
Mexiletine-d3 (hydrochloride) exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses. This inhibition reduces the rate of rise of the action potential, specifically during Phase 0. The compound achieves this by blocking sodium channels, which decreases the action potential duration and refractoriness in partially depolarized cells .
Comparación Con Compuestos Similares
Mexiletine-d3 (hydrochloride) is compared with other similar compounds such as:
Lidocaine: Both are class 1B antiarrhythmic agents, but mexiletine is orally active while lidocaine is typically administered intravenously.
Tocainide: Similar to mexiletine in its antiarrhythmic properties but has a different pharmacokinetic profile.
Phenytoin: Another antiarrhythmic agent with similar sodium channel blocking properties but used primarily for epilepsy.
Mexiletine-d3 (hydrochloride) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies and metabolic stability.
Propiedades
Fórmula molecular |
C11H18ClNO |
|---|---|
Peso molecular |
218.74 g/mol |
Nombre IUPAC |
1-(3,4,5-trideuterio-2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i4D,5D,6D; |
Clave InChI |
NFEIBWMZVIVJLQ-FXLHHFKGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C)OCC(C)N)C)[2H].Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)

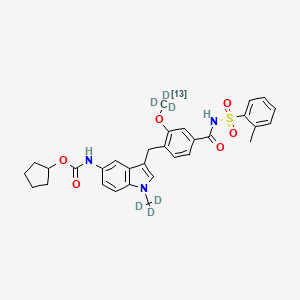

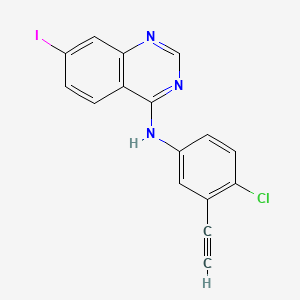
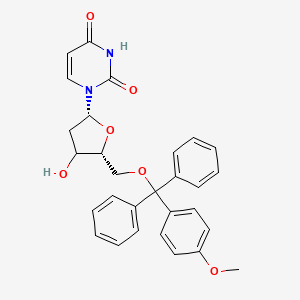
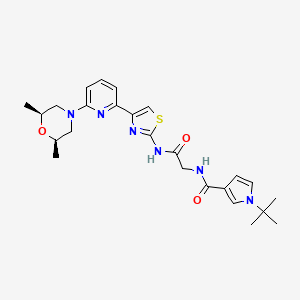
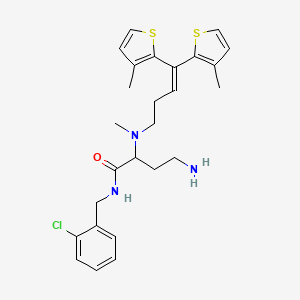

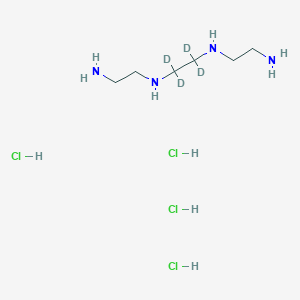

![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)
